

"synthesis and characterization of 4-(4-Nitrophenyl)-1,3-thiazol-2-amine"

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Compound of Interest

Compound Name: 4-(4-Nitrophenyl)-1,3-thiazol-2-amine

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An In-depth Technical Guide on the Synthesis and Characterization of **4-(4-Nitrophenyl)-1,3-thiazol-2-amine**

Introduction

4-(4-Nitrophenyl)-1,3-thiazol-2-amine is a heterocyclic compound belonging to the thiazole family. Thiazole rings are significant pharmacophores found in numerous biologically active compounds and pharmaceuticals.^[1] The presence of the 4-nitrophenyl substituent makes this particular molecule a valuable building block for the synthesis of various derivatives with potential applications in medicinal chemistry and materials science. This guide provides a comprehensive overview of its synthesis via the Hantzsch thiazole synthesis and details the standard methods for its characterization.

Physicochemical Properties

A summary of the key physicochemical properties of **4-(4-Nitrophenyl)-1,3-thiazol-2-amine** is presented below.

Property	Value	References
CAS Number	2104-09-8	[2] [3] [4] [5]
Molecular Formula	C ₉ H ₇ N ₃ O ₂ S	[2] [3] [5]
Molecular Weight	221.24 g/mol	[2] [3] [4]
Melting Point	283-287 °C	
Appearance	Solid	
IUPAC Name	4-(4-nitrophenyl)-1,3-thiazol-2-amine	[3] [4]

Synthesis Protocol

The most common and efficient method for synthesizing 2-aminothiazole derivatives is the Hantzsch Thiazole Synthesis.[\[1\]](#)[\[6\]](#)[\[7\]](#) This reaction involves the condensation of an α -haloketone with a thioamide, in this case, thiourea.[\[6\]](#)[\[8\]](#) The reaction proceeds via an initial SN2 reaction, followed by intramolecular cyclization and dehydration to form the thiazole ring.[\[6\]](#)[\[8\]](#)

Reaction Scheme:

- Reactants: 2-Bromo-1-(4-nitrophenyl)ethanone and Thiourea
- Product: **4-(4-Nitrophenyl)-1,3-thiazol-2-amine**
- By-products: Water (H₂O) and Hydrobromic acid (HBr)

Experimental Protocol: Hantzsch Thiazole Synthesis

This protocol is a generalized procedure based on established methods for Hantzsch synthesis.[\[6\]](#)[\[9\]](#)

- Reactant Preparation: In a round-bottom flask, dissolve 1 mmole of 2-bromo-1-(4-nitrophenyl)ethanone in a suitable solvent such as ethanol (5-10 mL).[\[9\]](#)
- Addition of Thiourea: Add 1.2 mmoles of thiourea to the solution.[\[9\]](#)

- **Reaction Conditions:** Equip the flask with a reflux condenser and a magnetic stir bar. Heat the mixture to reflux (approximately 78°C for ethanol) and maintain stirring.[6][9] The reaction progress should be monitored using Thin-Layer Chromatography (TLC).[9]
- **Work-up and Isolation:** After the reaction is complete (typically 30 minutes to 2 hours), allow the mixture to cool to room temperature.[6] Pour the contents into a beaker containing a dilute basic solution, such as 5% sodium carbonate (Na₂CO₃) or an ammonium hydroxide solution, to neutralize the HBr formed and precipitate the product.[6][10]
- **Purification:** Collect the solid precipitate by vacuum filtration through a Buchner funnel. Wash the filter cake with cold water to remove any remaining salts.[6] The crude product can be further purified by recrystallization from a suitable solvent like hot ethanol.[9]
- **Drying:** Dry the purified solid product in a desiccator or a vacuum oven to obtain the final **4-(4-nitrophenyl)-1,3-thiazol-2-amine**.



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Caption: Workflow for the Hantzsch synthesis of the target compound.

Characterization

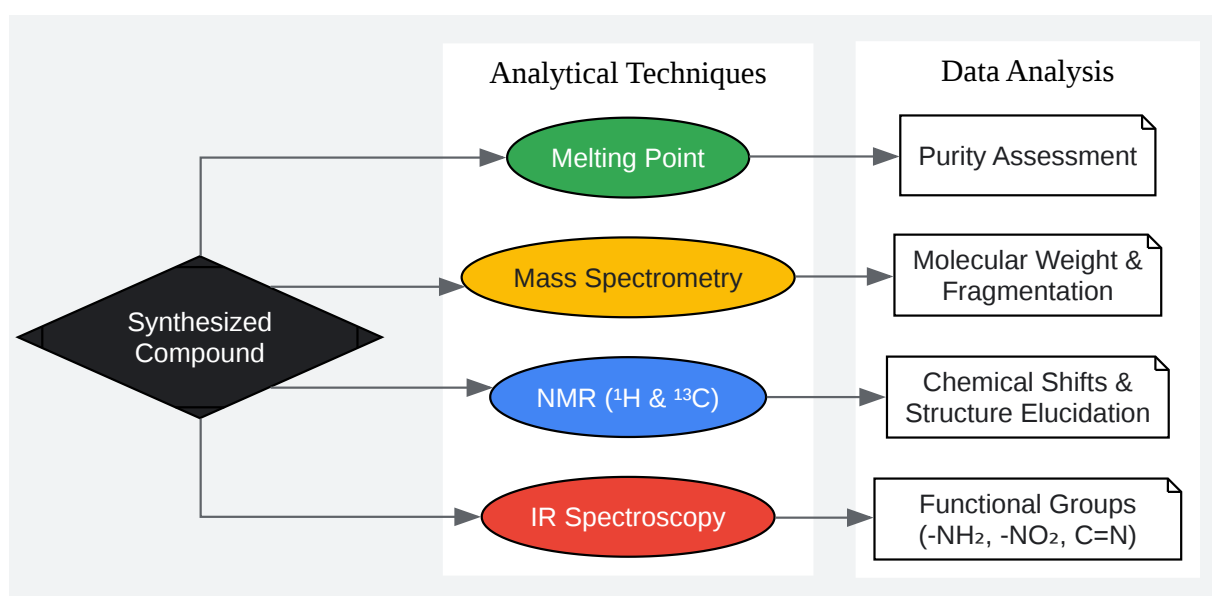
To confirm the identity, structure, and purity of the synthesized **4-(4-nitrophenyl)-1,3-thiazol-2-amine**, a combination of spectroscopic and physical methods is employed.

Experimental Protocols for Characterization

- **Melting Point:** The melting point is determined using a standard melting point apparatus. A sharp melting range close to the literature value indicates high purity.[11]
- **Infrared (IR) Spectroscopy:** An IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer, typically with the sample prepared as a KBr pellet. The spectrum is

analyzed for characteristic absorption bands of the functional groups.[3]

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra are recorded on an NMR spectrometer. The sample is dissolved in a deuterated solvent, such as DMSO- d_6 . Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS). [12]
- Mass Spectrometry (MS): Mass spectra are obtained using techniques like electron ionization (EI) or electrospray ionization (ESI) to determine the molecular weight and fragmentation pattern of the compound.[11]



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Caption: Workflow illustrating the characterization of the synthesized product.

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for **4-(4-Nitrophenyl)-1,3-thiazol-2-amine**.

^1H NMR Spectral Data (Solvent: DMSO- d_6)

Chemical Shift (δ ppm)	Multiplicity	Assignment
~8.2	Doublet	2H, Aromatic protons ortho to -NO ₂
~7.9	Doublet	2H, Aromatic protons meta to -NO ₂
~7.5	Singlet	1H, Thiazole C5-H
~7.3	Broad Singlet	2H, Amine (-NH ₂) protons

Note: The exact chemical shifts for amine protons can vary depending on concentration and temperature.[\[13\]](#)

¹³C NMR Spectral Data

Chemical Shift (δ ppm)	Assignment
~168	Thiazole C2 (attached to -NH ₂)
~148	Thiazole C4
~146	Aromatic C-NO ₂
~141	Aromatic C-Thiazole
~126	Aromatic CH
~124	Aromatic CH
~105	Thiazole C5

IR Spectral Data[\[3\]](#)

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
3400 - 3500	N-H Asymmetric & Symmetric Stretch	Primary Amine (-NH ₂)
1550 - 1650	N-H Scissoring	Primary Amine (-NH ₂)
~1590	C=N Stretch	Thiazole Ring
1500 - 1570	N-O Asymmetric Stretch	Nitro (-NO ₂)
1300 - 1370	N-O Symmetric Stretch	Nitro (-NO ₂)
1000 - 1250	C-N Stretch	Aromatic Amine

Mass Spectrometry Data

m/z Value	Assignment
221	[M] ⁺ , Molecular Ion
175	[M - NO ₂] ⁺

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